molecular formula C11H11F3N4O3 B3094179 N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate CAS No. 1255717-28-2

N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate

Cat. No.: B3094179
CAS No.: 1255717-28-2
M. Wt: 304.23
InChI Key: OUFCGDLCPNGVPI-UHFFFAOYSA-N
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Properties

IUPAC Name

N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O.C2HF3O2/c1-10-6-8-12-9(13-14-8)7-4-2-3-5-11-7;3-2(4,5)1(6)7/h2-5,10H,6H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFCGDLCPNGVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C2=CC=CC=N2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Scientific Research Applications

Medicinal Chemistry

N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate has been investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Case Studies :

  • Antitumor Activity : Preliminary studies suggest that compounds containing the oxadiazole moiety exhibit cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties : Research indicates that derivatives of this compound may possess antimicrobial activity, making them candidates for developing new antibiotics .

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors and sensors.

Applications :

  • Organic Light Emitting Diodes (OLEDs) : The incorporation of this compound into polymer matrices has shown promise in enhancing the performance of OLEDs .
  • Conductive Polymers : Its ability to form stable complexes with metal ions can be exploited in creating conductive materials for electronic devices .

Agricultural Research

In agricultural contexts, this compound may serve as a potential pesticide or herbicide due to its biological activity against pests and pathogens.

Research Insights :

  • Insecticidal Properties : Studies have indicated that oxadiazole derivatives can disrupt the physiological processes of certain insect pests .
  • Fungicidal Activity : The compound's efficacy against fungal pathogens highlights its potential use in crop protection strategies.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate is unique due to its specific combination of a pyridine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-Methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Chemical Formula : C11_{11}H11_{11}F3_3N4_4O3_3
  • Molecular Weight : 304.23 g/mol
  • CAS Number : 1255717-28-2

Biological Activity Overview

This compound has been studied for various biological activities including:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties through inhibition of specific cancer cell lines.
  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes that are crucial for cancer cell proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Notably:

  • Inhibition of Gα12-stimulated SRE.L Activity : Studies indicate that the compound can inhibit Gα12-stimulated SRE.L activity in prostate cancer cells (PC3), which is critical for cancer cell survival and proliferation .

Case Study 1: In Vitro Efficacy

A study assessed the in vitro efficacy of various oxadiazole derivatives, including this compound. Results indicated significant inhibition of cell viability at concentrations above 10 µM, suggesting a dose-dependent response against cancer cell lines .

Case Study 2: Pharmacokinetic Profile

Research on related compounds demonstrated that structural modifications influenced pharmacokinetic profiles such as absorption and metabolism. These findings can be extrapolated to predict similar behaviors for this compound .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed in various studies involving related compounds:

Compound NameBiological ActivityIC50 (µM)Notes
This compoundInhibition of Gα12-stimulated SRE.L>10Significant anticancer activity observed
PirfenidoneInactive up to 100 µM-Cytotoxic above 100 µM
NintedanibIC50 = 1.3 µMModerate cytotoxicity at higher concentrationsEffective against certain cancer types

Q & A

Q. What are the recommended synthetic routes for preparing N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate?

  • Methodological Answer : The synthesis typically involves forming the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors. For example, refluxing a mixture of 2-pyridinecarboxamide derivatives with hydroxylamine hydrochloride in ethanol, followed by reaction with methylamine and subsequent trifluoroacetic acid (TFA) salt formation. Key steps include optimizing reaction time (monitored by TLC) and purification via recrystallization or column chromatography . Trifluoroacetate salt formation is achieved by treating the free base with TFA in dichloromethane (DCM), as described for analogous compounds .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for verifying the oxadiazole ring (δ 8.5–9.5 ppm for pyridine protons) and methylamine groups. Infrared (IR) spectroscopy can identify trifluoroacetate counterion absorption bands (~1670 cm⁻¹ for C=O stretching) .

Q. What storage conditions are optimal for this compound?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). The trifluoroacetate salt is hygroscopic; use desiccants (silica gel) to minimize hydrolysis. Stability studies under accelerated conditions (40°C/75% relative humidity for 4 weeks) can assess degradation pathways .

Advanced Research Questions

Q. How does the trifluoroacetate counterion influence the compound’s solubility and reactivity?

  • Methodological Answer : The trifluoroacetate counterion enhances aqueous solubility via hydrogen bonding but may reduce lipophilicity. To evaluate reactivity, compare the trifluoroacetate salt with other salts (e.g., hydrochloride) in polar aprotic solvents (DMF, DMSO). Conduct kinetic studies in varying pH buffers (pH 2–9) to assess protonation effects on reaction rates .

Q. What strategies resolve contradictions in reported synthetic yields for oxadiazole-containing compounds?

  • Methodological Answer : Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature). For example, using triethylamine as a base in DMF () vs. potassium carbonate in acetonitrile () can alter cyclization efficiency. Systematic optimization via Design of Experiments (DoE) or response surface methodology (RSM) identifies critical variables (e.g., molar ratios, reflux duration) .

Q. What mechanistic insights explain the stability of the 1,2,4-oxadiazole ring under acidic/basic conditions?

  • Methodological Answer : The oxadiazole ring’s stability is influenced by electron-withdrawing substituents (e.g., pyridine) and protonation states. Perform density functional theory (DFT) calculations to model ring-opening energetics. Experimentally, subject the compound to hydrolytic stress (1M HCl/NaOH at 60°C) and analyze degradation products via LC-MS .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Synthesize analogs with variations in the pyridine ring (e.g., substituents at 3- or 4-positions) or oxadiazole substituents. Test biological activity (e.g., enzyme inhibition, cytotoxicity) using assays tailored to hypothesized targets (e.g., kinase or protease inhibition). Computational docking studies (AutoDock Vina) predict binding affinities to guide SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate
Reactant of Route 2
Reactant of Route 2
N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate

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